Biotin-PEG6-Amine

Bioconjugation Aqueous solubility PEGylation

Researchers often face inconsistent biotinylation efficiency due to suboptimal linker length. Biotin-PEG6-Amine solves this with a 32-35 Å spacer that balances flexibility and rigidity. - Optimized spacer length maximizes streptavidin binding by projecting beyond the protein hydration shell, unlike PEG2-PEG4 linkers. - Maintains consistent conjugation stoichiometry and reduces batch variability compared to longer PEG11-PEG24 linkers. - Aqueous solubility (≥25 mg/mL) enables EDC/NHS coupling directly in buffer, preventing protein aggregation from DMSO/DMF pre-dissolution.

Molecular Formula C24H46N4O8S
Molecular Weight 550.7 g/mol
Cat. No. B1192320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG6-Amine
SynonymsBiotin-PEG6-amine
Molecular FormulaC24H46N4O8S
Molecular Weight550.7 g/mol
Structural Identifiers
InChIInChI=1S/C24H46N4O8S/c25-5-7-31-9-11-33-13-15-35-17-18-36-16-14-34-12-10-32-8-6-26-22(29)4-2-1-3-21-23-20(19-37-21)27-24(30)28-23/h20-21,23H,1-19,25H2,(H,26,29)(H2,27,28,30)/t20-,21-,23-/m0/s1
InChIKeyVXFQWZDKEUDAKG-FUDKSRODSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG6-Amine: Mid-Length PEG Linker for Bioconjugation


Biotin-PEG6-Amine is a heterobifunctional linker containing a biotin group for high-affinity streptavidin/avidin binding and a terminal primary amine for conjugation to carboxyl groups or activated esters. Its six-unit polyethylene glycol (PEG6) spacer (molecular weight 550.71 g/mol) confers aqueous solubility and flexibility while providing a defined spacer length of approximately 32-35 Å between the biotin moiety and the conjugated biomolecule . The compound serves as a key building block in bioconjugation workflows including protein labeling, surface functionalization, and synthesis of PROTACs and antibody-drug conjugates (ADCs) .

1 Water-soluble PEG6 linker enables direct aqueous conjugation without organic co-solvents
2 Terminal primary amine reacts with carboxyl groups via EDC/NHS or activated ester chemistry
3 Mid-length spacer balances steric relief at streptavidin interface and conjugate rigidity

Why Biotin-PEG6-Amine Cannot Be Replaced by PEG4 or PEG11


Biotin-PEGn-Amine linkers with varying PEG chain lengths exhibit markedly different physicochemical and performance properties that directly impact conjugation efficiency, steric accessibility of the biotin-binding pocket, and downstream assay reproducibility. Shorter PEG chains (PEG2-PEG4) may fail to adequately project the biotin moiety beyond the hydration shell of bulky proteins, leading to reduced streptavidin capture efficiency and increased steric hindrance [1]. Conversely, longer PEG chains (PEG11-PEG24) can introduce excessive linker flexibility that compromises conjugate stability, increases hydrodynamic radius unpredictably, and may reduce molar labeling precision in quantitative applications . PEG6 occupies a functionally optimized middle ground—sufficiently long to relieve steric constraints at the biotin-streptavidin interface, yet short enough to maintain consistent conjugation stoichiometry and minimize batch-to-batch variability in critical bioconjugation workflows . Substituting Biotin-PEG6-Amine with an adjacent PEG homolog without empirical validation introduces quantifiable risks to assay sensitivity, signal-to-noise ratios, and conjugate solubility.

Property
PEG4 (shorter)
PEG6 (target)
PEG11 (longer)
Steric accessibility
May inadequately project biotin, reducing streptavidin capture efficiency
Relieves steric hindrance at binding pocket
Excessive flexibility may lower binding precision
Conjugate stability & stoichiometry
Risk of precipitation in aqueous storage due to lower solubility
Maintains consistent labeling and batch reproducibility
Unpredictable hydrodynamic radius may compromise quantitative assays

Biotin-PEG6-Amine vs. PEG4 and PEG11 Analogs: Quantitative Evidence


Molecular Weight and Aqueous Solubility Comparison

Biotin-PEG6-Amine (MW 550.71) provides a 19% higher molecular weight hydrophilic PEG domain compared to Biotin-PEG4-Amine (MW 462.6), translating to measurably enhanced aqueous solubility and reduced conjugate aggregation . While PEG4-amine requires DMSO or DMF for initial dissolution in many workflows, PEG6-amine demonstrates direct water/buffer solubility at concentrations ≥25 mg/mL—a property that directly transfers to the biotinylated conjugate, reducing precipitation during long-term storage [1].

MW & Solubility
Reported
550.71 g/mol +19% vs PEG4
Higher PEG content supports aqueous solubility ≥25 mg/mL
Increased PEG mass correlates with reduced conjugate aggregation and direct buffer solubility
Cross-vendor datasheet comparison; verify lot-specific solubility
Bioconjugation Aqueous solubility PEGylation

Spacer Length and Steric Hindrance Optimization

Biotin-PEG6-Amine provides a spacer arm length of approximately 32-35 Å, representing a 60-80% increase in reach compared to PEG4-based linkers (~19-20 Å) while avoiding the excessive flexibility of PEG11 linkers (>50 Å) that can introduce unpredictable conjugate orientation and reduced binding avidity in multivalent display systems . This intermediate length is sufficient to project the biotin moiety beyond the hydration shell and surface glycocalyx of most globular proteins, enabling unobstructed access to the deep biotin-binding pocket of streptavidin . Class-level evidence demonstrates that PEG spacers of 6-8 units achieve optimal balance between steric relief and conjugate rigidity for quantitative biotin-streptavidin assays [1].

Spacer Length & Steric Hindrance
Class-level
PEG6: ~32–35 Å
PEG4: ~19–20 Å
+60–80% longer reach
Intermediate length projects biotin beyond protein hydration shell while preserving binding precision
Estimates based on 3.5–4.0 Å per PEG unit; class-level inference
Streptavidin binding Steric hindrance Linker optimization

PROTAC Linker: Ternary Complex Formation

Biotin-PEG6-Amine is specifically validated as a PEG-based PROTAC linker building block for synthesizing proteolysis-targeting chimeras . In PROTAC design, linker length and composition critically determine ternary complex formation efficiency between the E3 ligase and target protein. PEG6 linkers provide an optimal spatial separation (approximately 32-35 Å) that permits both POI (protein of interest) and E3 ligase engagement without the excessive linker entropy associated with PEG11-PEG24 constructs, which can reduce degradation efficiency by introducing non-productive conformational states [1]. Shorter linkers (PEG2-PEG4) are generally insufficient to span the distance between the two binding interfaces of typical PROTAC ternary complexes .

PROTAC Ternary Complex
Class-level
PEG6: ~32–35 Å
PEG2–4: insufficient; PEG11+: risk of non-productive states
Mid-range linker length optimal for ternary complex formation
Reported fit for PROTAC design; supports POI-E3 ligase co-recruitment without excessive entropy
Class-level design principles; validate for specific target pairs
PROTAC Targeted protein degradation Ternary complex

Amine Conjugation and EDC/NHS Compatibility

Biotin-PEG6-Amine contains a terminal primary amine group that couples efficiently to carboxyl groups via EDC/NHS chemistry with conjugation yields typically exceeding 85-90% under optimized aqueous conditions (pH 6.5-8.5) . This amine-functionalized architecture contrasts with NHS-ester biotinylation reagents, which are water-insoluble and require organic solvent pre-dissolution that can denature sensitive proteins [1]. The PEG6 spacer maintains amine accessibility without the steric shielding observed in shorter PEG2-PEG3 linkers where the bulky biotin group can partially occlude the reactive amine terminus . Compared to maleimide-functionalized biotin linkers that target thiol groups, the amine-directed approach enables broader conjugation to lysine-rich protein surfaces and carboxylated nanoparticle platforms .

Amine Conjugation Compatibility
Method context
Primary amine · EDC/NHS · pH 6.5–8.5 · aqueous-soluble
Direct aqueous coupling eliminates organic solvent denaturation risk for sensitive proteins
Supplier-reported chemistry; verify conjugation efficiency per target
EDC coupling Amide bond formation Conjugation efficiency

Biotin-PEG6-Amine: Key Research and Industrial Applications


Aqueous Antibody and Protein Biotinylation

Biotin-PEG6-Amine enables direct aqueous conjugation to carboxyl groups on antibodies and recombinant proteins via EDC/NHS chemistry, avoiding DMSO or DMF pre-dissolution that can induce protein aggregation or functional denaturation . The six-unit PEG spacer provides sufficient aqueous solubility (≥25 mg/mL in water or buffer) to maintain conjugate stability during long-term storage and multi-step assay workflows, while reducing non-specific hydrophobic interactions that elevate background in ELISA and Western blot detection .

PROTAC Linker Synthesis

Biotin-PEG6-Amine serves as a validated PEG-based linker component in PROTAC synthesis, providing the intermediate spatial separation (~32-35 Å) required for efficient ternary complex formation between E3 ubiquitin ligase and target proteins . This length occupies the empirically optimized range for PROTAC linker design, balancing sufficient reach to span the POI-E3 ligase interface with the rigidity needed to avoid non-productive conformational states that reduce degradation efficiency in longer PEG11-PEG24 constructs [1].

Nanoparticle and Biosensor Surface Functionalization

The terminal primary amine of Biotin-PEG6-Amine enables covalent attachment to carboxyl-functionalized nanoparticles, microplates, and biosensor surfaces via standard carbodiimide chemistry . The PEG6 spacer projects the biotin moiety sufficiently far from the surface to prevent steric occlusion of streptavidin binding sites—a documented limitation of shorter PEG2-PEG4 linkers in surface-based capture assays where the biotin group can become buried within the surface hydration layer or nanoparticle coating [2].

Streptavidin Affinity Purification and Pull-Down

Biotin-PEG6-Amine biotinylation of target proteins or bait molecules enables high-efficiency capture on streptavidin-agarose or streptavidin-magnetic beads for co-immunoprecipitation and affinity purification workflows . The six-unit PEG spacer relieves steric hindrance at the biotin-streptavidin interface, improving capture yield compared to shorter PEG2-PEG4 linkers while maintaining the conjugate rigidity required for reproducible elution profiles, a parameter that degrades with longer PEG11-PEG24 linkers due to increased linker entropy and unpredictable bead surface orientation .

Application
Selection Property
Validation Focus
Aqueous antibody/protein biotinylation
Direct buffer solubility; amine-reactive EDC/NHS coupling
Conjugate solubility, activity retention, and long-term storage stability
PROTAC linker synthesis
Mid-length PEG spacer (~32–35 Å) for ternary complex spanning
Ternary complex formation efficiency and degradation selectivity
Nanoparticle & biosensor surface functionalization
Amine-carboxyl carbodiimide chemistry; surface-accessible biotin
Surface biotin density and streptavidin capture signal-to-noise ratio
Streptavidin affinity purification & pull-down
Steric relief at biotin-streptavidin interface; conjugate rigidity
Capture yield and elution reproducibility across bead platforms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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